4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-6(8(10)12)4(2)11-7(5)9(13)14/h11H,3H2,1-2H3,(H2,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQHKUYRDYFEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)N)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid with a carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Scientific Research Applications
Medicinal Chemistry
4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives exhibit significant activity against various bacterial strains, including resistant strains .
- Anticancer Properties : Research indicates that certain analogs can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Organic Reactions : It is used in the synthesis of more complex molecules, facilitating various organic transformations .
- Intermediate for Drug Development : Its derivatives are explored as precursors for pharmaceuticals targeting specific biological pathways .
Agricultural Science
4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid has applications in agrochemicals:
- Herbicide Safeners : Certain derivatives have been tested for their ability to protect crops from herbicides while promoting growth .
Case Study 1: Antimicrobial Activity
A study published in Molecules demonstrated that a derivative of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid exhibited moderate antibacterial effects against Pseudomonas aeruginosa. The compound was synthesized through a straightforward reaction pathway, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In a recent investigation, researchers explored the anticancer properties of this compound against various cancer cell lines. The results indicated that specific modifications to the pyrrole structure enhanced its efficacy in inhibiting tumor growth, suggesting a promising avenue for further drug development .
Data Table
Mechanism of Action
The mechanism of action of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Substituent Positioning and Electronic Effects
The compound’s closest analogs differ in substituent type and placement, significantly altering physicochemical properties. Key comparisons include:
Key Findings :
- Electron-Donating vs. Withdrawing Groups : The carbamoyl group in the target compound enhances polarity and solubility compared to chloro-substituted analogs (e.g., 4-chloro-5-methyl derivative) .
Physicochemical and Spectroscopic Properties
- NMR Profiles : Comparative NMR studies of pyrrole derivatives (e.g., compounds 1 and 7 in ) reveal that substituents at positions 3–5 significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For the target compound, the ethyl group at position 3 would likely cause downfield shifts in region B due to increased electron density .
- Solubility : The carbamoyl group improves aqueous solubility compared to esters (e.g., ethyl 4-benzoyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate, Exact Mass: 285.10015) .
Comparison with Non-Pyrrole Heterocycles
Pyridine Derivatives (e.g., 4-Pyridoxic Acid)
4-Pyridoxic acid (3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid) shares a carboxylic acid group but features a pyridine ring. Key differences:
- Aromaticity : Pyridine’s nitrogen atom creates a polarizable π-system, enhancing stability in acidic conditions compared to pyrrole.
- Biological Activity : Pyridoxic acid is a vitamin B6 metabolite, whereas pyrrole derivatives are more commonly associated with antimicrobial or anti-inflammatory effects .
Biological Activity
4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the presence of both a carbamoyl group and an ethyl substituent, suggest diverse reactivity and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring with specific functional groups that influence its reactivity and biological effects. The compound can be synthesized through various methods, typically involving the reaction of 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid with carbamoylating agents under basic conditions.
The biological activity of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, thereby eliciting biological effects. For instance, compounds with similar structures have shown potential as inhibitors of bacterial enzymes, which could translate to antimicrobial properties .
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For example, studies on related pyrrole compounds have demonstrated their ability to inhibit key bacterial enzymes like DNA gyrase, with IC50 values in the nanomolar range . This suggests that 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid may possess similar activities.
| Compound | Target Enzyme | IC50 (nM) | MIC (µg/mL) |
|---|---|---|---|
| Compound 1 | DNA gyrase | <10 | - |
| Compound 5 | DNA gyrase | <10 | 1 |
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. Some studies suggest that modifications in the pyrrole structure can enhance cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . The specific mechanisms often involve apoptosis induction or cell cycle arrest.
Structure–Activity Relationship (SAR)
The efficacy of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid can be influenced by its structural modifications. For instance, substituents at different positions on the pyrrole ring can significantly alter the compound's bioactivity. Research has shown that bulky or electron-withdrawing groups can enhance activity against pathogens like Mycobacterium tuberculosis while reducing cytotoxicity .
Study on Antitubercular Activity
A recent study focused on the design and synthesis of pyrrole derivatives aimed at inhibiting MmpL3, a critical target in Mycobacterium tuberculosis. Compounds similar to 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid exhibited potent anti-TB activity with MIC values below 0.016 µg/mL and low cytotoxicity (IC50 > 64 µg/mL) . This highlights the potential for further exploration of this compound in anti-TB drug development.
Study on Antibacterial Activity
Another study evaluated several pyrrole derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain substitutions could improve potency against these pathogens while reducing lipophilicity, which is crucial for drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid, and how do they compare in yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving pyrrole core functionalization. For example:
- Step 1 : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are used as intermediates (as seen in similar compounds in ).
- Step 2 : Carbamoylation or amidation reactions (e.g., General Procedure F1 in ) introduce the carbamoyl group.
- Step 3 : Alkylation or ester hydrolysis (e.g., ’s hydrolysis of compound 5 with NaOH) finalizes the structure.
- Key Metrics : Yields range from 40–95% depending on reaction conditions (e.g., temperature, catalysts). Purity is validated via HPLC (>95%) and LCMS ( ) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies substituent patterns (e.g., methyl/ethyl groups at δ 2.2–2.5 ppm; pyrrole protons at δ 6.3–7.5 ppm, as in ) .
- ESIMS/LCMS : Confirms molecular weight (e.g., M+1 peaks in ) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., hydrogen-bonding patterns in pyrrole derivatives, as in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Scenario : Discrepancies in NMR splitting patterns may arise from rotational isomerism or impurities.
- Solution :
Use 2D NMR (COSY, NOESY) to confirm coupling networks (e.g., ’s use of DMSO-d6 for resolving complex splitting).
Validate via X-ray diffraction (e.g., ’s analysis of hydrogen-bonded dimers).
Cross-check with computational modeling (DFT calculations) to predict chemical shifts.
Q. What strategies optimize the solubility of this compound for in vitro assays?
- Methodological Answer :
- Problem : The carboxylic acid group may limit solubility in non-polar solvents.
- Solutions :
Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO in ) .
Derivatization : Convert to ester or amide prodrugs (e.g., ethyl ester derivatives in ).
pH adjustment : Ionize the carboxylic acid group at pH > pKa (~4–5).
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Approach :
DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-2/C-5 positions on the pyrrole ring).
Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ’s crystal structure as a validation benchmark).
- Experimental Validation : Compare predicted sites with empirical results (e.g., regioselective bromination in ).
Data Contradiction & Experimental Design
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Root Causes : Variability in assay conditions (e.g., cell lines, solvent concentrations).
- Mitigation :
Standardize protocols : Use common reference compounds (e.g., ’s HPLC purity standards) .
Dose-response curves : Ensure linear dynamic ranges (e.g., IC50 values validated across triplicates).
Meta-analysis : Compare structural analogs (e.g., ’s cyclopropane derivatives) to identify SAR trends.
Q. What experimental controls are critical for ensuring reproducibility in synthesis?
- Methodological Answer :
- Controls :
Blank reactions : Exclude catalysts/reagents to confirm no background formation.
Intermediate characterization : Validate each step (e.g., ’s use of ESIMS after amide formation) .
Stability tests : Monitor degradation under storage conditions (e.g., ’s safety data for handling guidelines).
Structural & Functional Insights
Q. How does the carbamoyl group influence the compound’s hydrogen-bonding capacity?
- Methodological Answer :
- Analysis : The carbamoyl group (-CONH2) participates in N–H⋯O hydrogen bonds (e.g., ’s centrosymmetric dimers).
- Impact : Enhances crystallinity (critical for X-ray studies) and modulates solubility.
Q. What are the implications of substituting the ethyl/methyl groups on bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
